REACTION_CXSMILES
|
CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C([Sn](CCCC)(CCCC)[C:40]1[CH:41]=[N:42][CH:43]=[N:44][CH:45]=1)CCC.Br[C:55]1[CH:68]=[CH:67][C:66]2[O:65][C:64]3[C:59](=[CH:60][C:61]([O:69][CH3:70])=[CH:62][CH:63]=3)[C:58](=[O:71])[C:57]=2[CH:56]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:70][O:69][C:61]1[CH:62]=[CH:63][C:64]2[O:65][C:66]3[C:57](=[CH:56][C:55]([C:40]4[CH:45]=[N:44][CH:43]=[N:42][CH:41]=4)=[CH:68][CH:67]=3)[C:58](=[O:71])[C:59]=2[CH:60]=1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
0.391 g
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=1C=NC=NC1)(CCCC)CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
ADDITION
|
Details
|
diluted with water and EtOAc
|
Type
|
CUSTOM
|
Details
|
A grey solid precipitated out
|
Type
|
FILTRATION
|
Details
|
which was filtered off
|
Type
|
WASH
|
Details
|
The solid was washed with EtOAc and water
|
Type
|
CUSTOM
|
Details
|
The grey solid dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=2C(C3=CC(=CC=C3OC2C=C1)C=1C=NC=NC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |